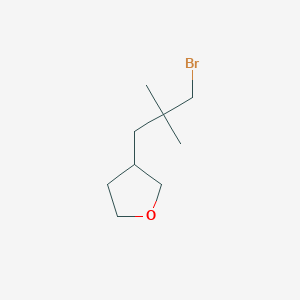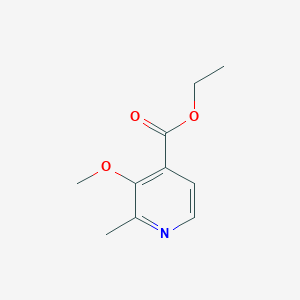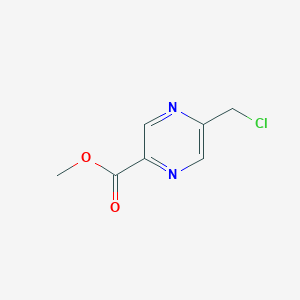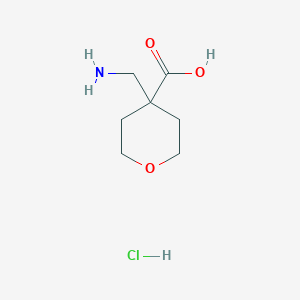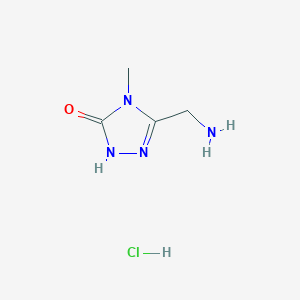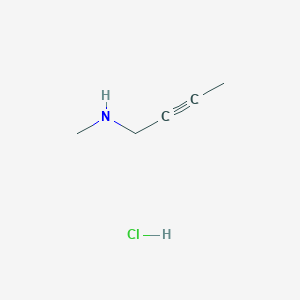
Clorhidrato de (But-2-in-1-il)(metil)amina
Descripción general
Descripción
(But-2-yn-1-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H10ClN. It is a derivative of propargylamine, characterized by the presence of a but-2-yn-1-yl group attached to a methylamine moiety. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
(But-2-yn-1-yl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Análisis Bioquímico
Biochemical Properties
(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an amination reagent, where it can donate an amine group to other molecules. This interaction is crucial in the synthesis of various pharmaceuticals and fine chemicals. Additionally, (But-2-yn-1-yl)(methyl)amine hydrochloride can act as a bifunctional reagent in copper-catalyzed aminochlorination reactions, demonstrating its versatility in biochemical processes .
Cellular Effects
The effects of (But-2-yn-1-yl)(methyl)amine hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, (But-2-yn-1-yl)(methyl)amine hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, (But-2-yn-1-yl)(methyl)amine hydrochloride exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, the compound can bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (But-2-yn-1-yl)(methyl)amine hydrochloride can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its activity can decrease over time if not stored properly. Long-term studies have shown that (But-2-yn-1-yl)(methyl)amine hydrochloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .
Dosage Effects in Animal Models
The effects of (But-2-yn-1-yl)(methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective use of (But-2-yn-1-yl)(methyl)amine hydrochloride in research and therapeutic applications .
Metabolic Pathways
(But-2-yn-1-yl)(methyl)amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .
Transport and Distribution
Within cells and tissues, (But-2-yn-1-yl)(methyl)amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of (But-2-yn-1-yl)(methyl)amine hydrochloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of (But-2-yn-1-yl)(methyl)amine hydrochloride is crucial for elucidating its precise biochemical roles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)(methyl)amine hydrochloride typically involves the reaction of but-2-yn-1-amine with methylamine in the presence of hydrochloric acid. One common method is the A3 coupling reaction, which involves the use of aldehydes, amines, and alkynes. For example, benzaldehyde, piperidine, and phenylacetylene can be used as model substrates in the presence of a zinc catalyst .
Industrial Production Methods
Industrial production of (But-2-yn-1-yl)(methyl)amine hydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
(But-2-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the but-2-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted amines .
Mecanismo De Acción
The mechanism of action of (But-2-yn-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, propargylamine derivatives like this compound are known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
But-2-yn-1-amine hydrochloride: A similar compound with a slightly different structure, used in similar applications.
Propargylamine: A precursor to (But-2-yn-1-yl)(methyl)amine hydrochloride, used in the synthesis of various derivatives.
Uniqueness
(But-2-yn-1-yl)(methyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
IUPAC Name |
N-methylbut-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXVIFAVGGONQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-64-0 | |
| Record name | (but-2-yn-1-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



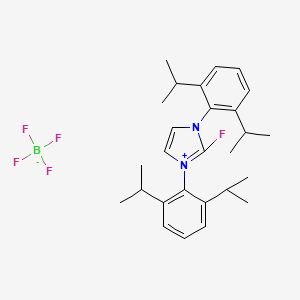
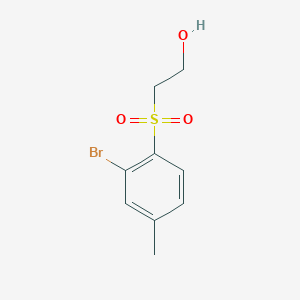
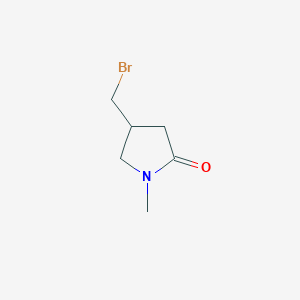
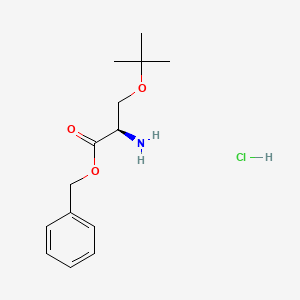

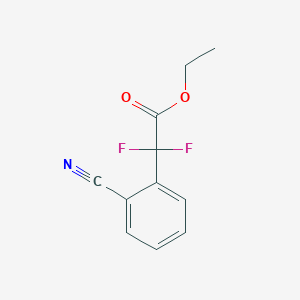

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
